molecular formula C17H17N3O4S B2788065 7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-46-9

7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2788065
CAS No.: 898412-46-9
M. Wt: 359.4
InChI Key: IIBHSDLVRZVBDL-UHFFFAOYSA-N
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Description

7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound based on the thiazolo[3,2-a]pyrimidine scaffold, a heterocyclic structure of significant interest in medicinal chemistry research . This core structure is known to contribute to a wide range of biological activities, as similar scaffolds are frequently explored for their potential as therapeutic agents . The specific substitution pattern of this compound, featuring a 7-hydroxy group, a 5-oxo moiety, and a 3-methyl group on the bicyclic system, is designed to modulate its electronic properties, hydrogen bonding capacity, and overall molecular interactions. The N-(3-methoxyphenethyl)carboxamide side chain is a critical structural feature, providing a bulky aromatic substituent that may influence the compound's affinity and selectivity for biological targets, potentially mimicking the pharmacophores of other known active molecules . This compound is intended for research applications only, specifically for use as a standard or building block in pharmaceutical development and chemical biology. Its primary research value lies in the exploration of structure-activity relationships (SAR) within the thiazolopyrimidine class. Researchers can utilize this reagent to investigate its mechanism of action in various biochemical assays, particularly those related to kinase inhibition, receptor modulation, or other enzyme-targeting pathways, given the known involvement of similar heterocyclic compounds in such processes . The presence of the hydroxy and carboxamide groups makes it a suitable candidate for studying metal chelation or protein-ligand interactions. As with all compounds of this nature, it is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

7-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-15(22)13(16(23)20(10)17)14(21)18-7-6-11-4-3-5-12(8-11)24-2/h3-5,8-9,22H,6-7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBHSDLVRZVBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound is characterized by its unique structural features, including a fused thiazole and pyrimidine ring, which are commonly associated with various biological activities. Recent research has highlighted its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The molecular formula of the compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S with a molecular weight of 359.4 g/mol. The compound features a hydroxyl group and a methoxyphenethyl side chain, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₄S
Molecular Weight359.4 g/mol
CAS Number898412-45-8
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. The mechanism of action is primarily through the inhibition of microbial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It modulates inflammatory mediators such as cytokines and chemokines, which are crucial in the immune response. The inhibition of these mediators suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown promising results in anticancer research. Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on HeLa cells. The results indicated that the compound significantly reduced cell viability compared to control groups, with an IC50 value indicating high potency against cancer cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively at low concentrations, showcasing its potential as an antimicrobial agent .

The biological activity of this compound is attributed to:

  • Enzyme Inhibition : Targeting specific enzymes involved in inflammation and microbial metabolism.
  • Modulation of Signaling Pathways : Interfering with pathways regulating immune responses and cell survival.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Modifications: Thiazolo[3,2-a]pyrimidine Derivatives

Substituent Variations at Position 5
  • Target Compound : Lacks a substituent at position 5, leaving the phenyl group unmodified.
Substituent Variations at Position 6
  • Target Compound : Features an N-(3-methoxyphenethyl) carboxamide group, combining aromaticity and ether functionality for balanced lipophilicity and hydrogen bonding.
  • N-Phenylcarboxamide Analogues (): 5-(4-Methoxyphenyl)-7-methyl-N-phenyl variant (): The simpler phenyl group (vs. phenethyl in the target) reduces steric hindrance but may decrease membrane permeability .
Substituent Variations at Position 7
  • Target Compound : Hydroxy group at position 7 enables hydrogen bonding and acidity (pKa ~8–10), influencing solubility and target interactions.
  • 7-Methyl Derivatives (): Methyl substitution eliminates hydrogen bonding capacity but enhances metabolic stability and lipophilicity .

Conformational and Crystallographic Differences

  • Target Compound: No crystallographic data is provided, but analogous structures (e.g., –11) reveal that the thiazolo[3,2-a]pyrimidine core adopts a puckered conformation. For example, ethyl 7-methyl-3-oxo-5-phenyl derivatives exhibit a flattened boat conformation with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
  • 5-(4-Bromophenyl) Derivative (): Bromine’s polarizability may strengthen π-halogen interactions in crystal packing, improving structural rigidity .

Pharmacological Implications

While biological data for the target compound is unavailable, structural comparisons suggest:

  • Hydroxy Group : May improve solubility and target binding (e.g., kinase inhibition) compared to methyl or chloro analogues .
  • Nitro or Bromo Substituents (): Could confer cytotoxicity or photostability but may increase metabolic liabilities .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions. For example, a precursor thiazolopyrimidine core is functionalized via condensation with substituted amines or aldehydes under acidic conditions (e.g., acetic acid) and heating (60–80°C) . Key reagents include oxidizing agents (e.g., KMnO₄) for hydroxylation and coupling agents (e.g., EDCI/HOBt) for carboxamide formation. Solvent choice (DMF, toluene) and temperature control are critical to avoid side reactions like over-oxidation .

Q. How can the compound’s structure be confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural elucidation, resolving bond angles, torsion, and stereochemistry . Complementary techniques include:

  • NMR : Assign peaks for the methoxyphenethyl group (δ 3.7–3.8 ppm for OCH₃) and thiazole protons (δ 6.5–7.5 ppm) .
  • HRMS : Validate molecular weight (C₁₇H₁₇N₃O₄S; [M+H]⁺ = 360.1012) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anti-inflammatory : COX-1/2 inhibition assays (IC₅₀ comparison with indomethacin) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

SAR studies on analogs reveal:

  • Methoxy vs. chloro substituents : Methoxy groups enhance solubility but reduce COX-2 selectivity compared to chloro derivatives .
  • Phenethyl vs. benzylidene chains : Phenethyl improves pharmacokinetic profiles by reducing metabolic degradation . Computational docking (AutoDock Vina) can predict binding affinities to targets like EGFR or PKC .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Purity : HPLC analysis (e.g., C18 column, 95% purity threshold) ensures compound integrity .
  • Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures) to minimize variability .
  • Metabolite interference : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) enhances membrane permeability .
  • Nanocarriers : Encapsulation in PLGA nanoparticles improves aqueous solubility and sustained release .

Methodological Considerations

Q. How to analyze the compound’s stability under varying pH and temperature?

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via UPLC. The hydroxy group at C7 is prone to oxidation under alkaline conditions .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C typical for thiazolo-pyrimidines) .

Q. What computational methods validate mechanistic hypotheses?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) over 100 ns to assess binding stability .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for electrophilic attacks .

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